7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
Description
Properties
CAS No. |
81530-32-7 |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
7-cyclohexyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H18N2OS/c15-11-8-10(9-4-2-1-3-5-9)13-12-14(11)6-7-16-12/h9-10H,1-8H2 |
InChI Key |
QRSWMLKBXYRXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)N3CCSC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiouracil Derivatives
A widely reported method involves the cyclization of 6-substituted thiouracils with substituted phenacyl halides. This two-step process includes:
- S-Alkylation : Reacting thiouracil derivatives (e.g., 6-cyclohexylthiouracil) with phenacyl halides in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Intramolecular Cyclization : Heating the S-alkylated intermediate under reflux conditions to form the fused thiazolopyrimidine ring.
| Parameter | Value/Detail |
|---|---|
| Solvent | DMF, DCM, or chloroform |
| Temperature | 80–100°C for cyclization |
| Catalyst | Triethylamine (base) |
| Yield | 60–75% (optimized conditions) |
Alternative Synthetic Pathways from Patent Literature
A patent (EP0102908A1) details variations using substituted acryloyl chlorides and thiazolidine derivatives:
- Condensation Reaction :
- React 2-imino thiazolidine with (4-chloro-phenyl)-3-phenyl-2-acryloyl chloride in chloroform.
- Add triethylamine to facilitate deprotonation and intermediate formation.
- Purification Steps :
- Extract with dichloromethane and wash with aqueous potassium carbonate.
- Crystallize the crude product from acetonitrile or acetic acid.
Example Synthesis (Compound 1B) :
| Component | Quantity |
|---|---|
| 2-Imino thiazolidine | 10.4 g |
| (4-Chloro-phenyl) acryloyl chloride | 28.3 g |
| Triethylamine | 14.3 mL |
| Solvent | Chloroform (125 mL + 100 mL) |
| Final Yield | ~35% after crystallization |
Optimization and Scalability Considerations
- Solvent Selection : Chloroform and DMF are preferred for their ability to dissolve intermediates while minimizing side reactions.
- Temperature Control : Maintaining temperatures below 25°C during exothermic steps (e.g., acryloyl chloride addition) improves selectivity.
- Workup Procedures :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thiouracil Cyclization | High yield, scalable | Requires harsh reflux conditions |
| Acryloyl Chloride Route | Modular substituent introduction | Lower yields, complex purification |
Structural Confirmation and Characterization
Post-synthesis validation includes:
- Spectroscopic Data : NMR (¹H/¹³C) confirms cyclohexyl integration and ring fusion.
- Chromatography : HPLC purity ≥98%.
- Physical Properties :
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| Molecular Weight | 212.31 g/mol |
Chemical Reactions Analysis
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that compounds similar to 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one exhibit significant biological activities:
- Antimicrobial Properties : Some derivatives have shown potent inhibitory effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on human cell lines (e.g., HaCat and Balb/c 3T3), indicating potential applications in cancer therapy .
- Antiviral Activity : Certain derivatives have been evaluated for their antiviral properties, with promising results suggesting their potential as antiviral agents .
- Enzyme Inhibition : Molecular docking studies have indicated that these compounds can interact with key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication .
Therapeutic Applications
Given its biological activity, this compound could have several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Antiviral | Development of antiviral drugs |
| Oncology | Potential use in cancer treatment |
| Enzyme inhibition | Targeting specific bacterial enzymes |
Case Studies
- Antimicrobial Research : A study evaluated the effectiveness of thiazolo-pyrimidine derivatives against a range of bacterial strains. The results highlighted the compound's ability to inhibit growth effectively and suggested further development into clinical applications .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced biological activity, paving the way for targeted drug design .
- Molecular Docking Studies : Advanced computational methods were employed to assess the binding affinities of these compounds to specific targets associated with bacterial resistance mechanisms. This research supports the potential development of new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antibacterial activity .
Comparison with Similar Compounds
Key Findings :
- Xanthine Oxidase Inhibition: 7-Methyl-THP derivatives with electron-withdrawing groups (e.g., 3-amino-6-(4-chloro-phenyl)-THP) showed IC50 values <10 μM, comparable to allopurinol .
- Anticancer Activity : Indole-tethered thiadiazolo-THP hybrids demonstrated potent anti-pancreatic cancer activity (IC50: 1.2–4.7 μM) via DNA intercalation .
- Antimicrobial Potential: 6-(2-Hydroxybenzyl)-THP derivatives exhibited moderate activity against Staphylococcus aureus (MIC: 16 μg/mL) .
The cyclohexyl group in the target compound may modulate pharmacokinetics (e.g., longer half-life) but requires empirical validation.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 7-Cyclohexyl-THP derivative | ~265.3 | 2.8 | <0.1 (DMSO) |
| 3-Benzoyl-7-methyl-THP derivative | 273.3 | 2.1 | 0.5 (DMSO) |
| 1,3,4-Thiadiazolo-THP hybrids | 250–350 | 1.5–3.2 | 0.1–1.0 (DMSO) |
| 3,6,7-Trimethyl-thieno-THP derivative | 250.3 | 3.0 | <0.1 (Water) |
The cyclohexyl group increases logP compared to methyl or amino-substituted analogs, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
Biological Activity
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure and diverse biological activity make it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C12H18N2OS
- Molecular Weight : Approximately 238.35 g/mol
- CAS Number : 81530-32-7
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism often involves:
- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for microbial survival.
- Interference with Cell Wall Synthesis : It can disrupt the synthesis of microbial cell walls, leading to cell lysis.
In a comparative study of various thiazolopyrimidine derivatives, this compound demonstrated potent activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as ciprofloxacin and chloramphenicol .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 6.25 | Antibacterial |
| Ciprofloxacin | 6.25 | Antibacterial |
| Chloramphenicol | 6.25 | Antibacterial |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines (e.g., A375 and HCT116) by:
- Cell Cycle Arrest : It promotes arrest in the G2/M phase of the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
In vitro studies revealed that the compound inhibited tumor cell proliferation effectively at low concentrations (IC50 values ranging from 0.25 to 0.24 nM) across several cancer types .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A375 | 0.25 | Apoptosis induction |
| HCT116 | 0.24 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- DNA Binding : Studies suggest that it can bind to DNA and interfere with replication processes.
- Protein Interactions : The compound shows affinity for serum albumin and other proteins, which may enhance its bioavailability and therapeutic efficacy.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazolopyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited strong inhibitory effects similar to conventional antibiotics .
- Anticancer Research : In a recent investigation involving xenograft models in mice, the compound significantly reduced tumor size compared to controls. This was attributed to its ability to induce apoptosis and inhibit angiogenesis in tumor tissues .
Q & A
Q. What are the optimized synthetic routes for 7-cyclohexyl-substituted thiazolo[3,2-a]pyrimidin-5-one, and how can reaction yields be improved?
Answer: The synthesis of thiazolo[3,2-a]pyrimidin-5-ones typically involves cyclization of 2-thiouracil derivatives with α-halo ketones or acids. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in acetic acid/acetic anhydride yields analogous structures with ~78% efficiency . To optimize yields:
Q. What spectroscopic and crystallographic methods are critical for confirming the structure and regiochemistry of this compound?
Answer:
- X-ray diffraction : Resolves puckering in the thiazolo-pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings in related structures) .
- 13C NMR : Distinguishes 5-oxo vs. 7-oxo isomers by analyzing carbonyl carbon shifts (e.g., 5-oxo isomers show distinct downfield signals at ~165–170 ppm) .
- IR and 1H NMR : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) and substituent environments (e.g., cyclohexyl protons as multiplet signals at δ 1.2–2.1 ppm) .
Q. How can researchers mitigate side reactions during synthesis, such as unintended regioselectivity or byproduct formation?
Answer:
- Regioselectivity control : Use sterically hindered 6-substituted 2-thiouracils to favor N3 cyclization over N1, as demonstrated in phosphonylated derivatives .
- Byproduct reduction : Add bases like K₂CO₃ to neutralize HCl during reactions with α-halo ketones, preventing acid-catalyzed decomposition .
- Chromatographic monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclohexyl group influence the compound’s reactivity and biological activity?
Answer: The cyclohexyl group’s bulky, lipophilic nature may:
- Enhance membrane permeability : Critical for in vitro bioactivity assays (e.g., antimicrobial studies) .
- Modulate enzyme binding : Steric hindrance could reduce off-target interactions, as seen in analogous thiazolo-pyrimidines targeting bacterial dihydrofolate reductase .
- Alter regioselectivity : Electron-donating cyclohexyl groups may stabilize transition states during cyclization, favoring specific ring conformations .
Q. What strategies resolve contradictions in reported regioselectivity for thiazolo[3,2-a]pyrimidinone derivatives?
Answer: Discrepancies arise from reliance on 1H NMR alone. To resolve:
- Combine 13C NMR and X-ray data : For example, 13C NMR confirmed C5 as the carbonyl position in 5-oxo isomers via distinct chemical shifts .
- Computational modeling : Compare DFT-calculated vs. experimental spectra to validate regiochemistry .
- Isomer-specific bioassays : Test 5-oxo and 7-oxo isomers separately for activity differences, as seen in antitubercular studies .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Answer:
- Enzyme inhibition assays : Screen against targets like DNA gyrase or kinases using fluorescence polarization or calorimetry .
- Metabolic stability studies : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Molecular docking : Model interactions with protein active sites (e.g., ATP-binding pockets) to guide mutagenesis studies .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) to ensure consistency .
- Data validation : Cross-reference spectral data with literature (e.g., compare X-ray bond lengths: C5 deviation = 0.224 Å in analogous structures) .
- Ethical reporting : Disclose purity levels (e.g., ≥95% by HPLC) and storage conditions (e.g., −20°C under argon) to ensure experimental reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
